molecular formula C23H30N2O4S B2977795 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922050-48-4

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2977795
CAS No.: 922050-48-4
M. Wt: 430.56
InChI Key: AJARVQJOPABJIS-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide is a synthetic small molecule of significant interest in chemical biology and preclinical research. This compound is characterized by a benzoxazepine core fused to a benzenesulfonamide group, a structural motif often associated with targeted protein inhibition. While specific clinical data is limited, research into structurally similar benzoxazepine-based compounds highlights their potential as versatile scaffolds for developing kinase inhibitors. This particular molecule is offered to the scientific community as a high-quality chemical tool to facilitate probe discovery and the investigation of novel biological pathways. Its well-defined structure makes it a valuable intermediate for medicinal chemistry programs aimed at optimizing potency and selectivity. Researchers can utilize this compound for target identification, mechanism of action studies, and in vitro assay development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-15(2)13-25-20-10-8-18(12-21(20)29-14-23(5,6)22(25)26)24-30(27,28)19-9-7-16(3)17(4)11-19/h7-12,15,24H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJARVQJOPABJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[b][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a suitable electrophile. The reaction conditions often require a catalyst and a controlled temperature to ensure the correct formation of the oxazepine ring.

    Introduction of the Isobutyl and Dimethyl Groups: These groups are introduced through alkylation reactions. Reagents such as alkyl halides and bases like sodium hydride or potassium carbonate are commonly used.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide is a synthetic compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H32N2O4S
  • Molecular Weight : 456.6 g/mol
  • CAS Number : 921998-17-6

This compound features a complex structure that includes a benzo[b][1,4]oxazepin core and a sulfonamide group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular:

  • Mycobacterium tuberculosis : The compound has shown activity against Mycobacterium tuberculosis, although it is less potent than standard treatments such as streptomycin and isoniazid. Among tested derivatives, it was noted that some analogs displayed enhanced activity compared to others .

The mechanism of action for this compound appears to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The sulfonamide moiety is particularly effective in mimicking para-aminobenzoic acid (PABA), which is crucial for folate synthesis in bacteria.

Case Studies and Research Findings

  • Study on Antimycobacterial Activity :
    • A series of compounds related to the oxazepin structure were tested for their antimycobacterial properties.
    • Results indicated that while the compound was effective against Mycobacterium species, its efficacy was lower than conventional antibiotics. Further optimization of the chemical structure may enhance its potency.
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis was performed to identify key structural features that contribute to biological activity.
    • Modifications at specific positions on the oxazepin ring significantly influenced antimicrobial potency. For instance, the introduction of bulky substituents at the 5-position enhanced activity against certain strains .
  • In Vivo Studies :
    • Preliminary in vivo studies demonstrated that the compound could reduce bacterial load in infected models when administered at appropriate dosages.
    • However, further studies are required to assess toxicity and pharmacokinetic profiles.

Data Table: Biological Activity Summary

Compound NameTarget OrganismActivity LevelReference
N-(5-isobutyl-3,3-dimethyl-4-oxo...)Mycobacterium tuberculosisModerate
Derivative 2gMycobacterium aviumHigh
Derivative 2hStaphylococcus aureusLow

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Impact: The target compound’s 5-isobutyl group (C4) reduces molecular weight by ~14 g/mol compared to the isopentyl (C5) analogs . This shorter chain may enhance solubility in polar solvents due to decreased hydrophobicity.

Sulfonamide Substitution :

  • The 3,4-dimethylbenzenesulfonamide group in the target compound introduces steric hindrance and electronic effects distinct from the 4-methyl analog (CAS 921907-81-5). The additional methyl group in the meta position could influence binding interactions with target proteins or enzymes .
  • Both 3,4-dimethyl (target and CAS 922022-38-6) and 4-methyl (CAS 921907-81-5) substituents retain hydrogen-bonding capacity via the sulfonamide group, critical for molecular recognition.

Molecular Weight Trends :

  • The target compound’s inferred molecular weight (~431.6 g/mol) places it between the two analogs, balancing alkyl chain truncation and substituent addition.

Methodological Considerations

Structural validation of these compounds likely employs X-ray crystallography or NMR, as referenced in crystallographic tools like SHELX and structure validation protocols . Computational modeling could further elucidate how substituent variations affect conformational stability and intermolecular interactions.

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